molecular formula C15H15FN2OS B11174609 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11174609
M. Wt: 290.4 g/mol
InChI Key: VQNQIZYHWXSSKG-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene and a suitable nucleophile.

    Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities, converting them to amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole and benzothiazole have been evaluated for their effectiveness against various bacterial and fungal strains.

A study involving thiazole derivatives demonstrated promising results against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using the turbidimetric method and showed notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of this compound is another area of interest. Research has highlighted the potential of benzothiazole derivatives in targeting cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit the growth of estrogen receptor-positive breast cancer cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest .

Molecular docking studies provide insights into how these compounds interact with specific targets within cancer cells. The binding affinity of these compounds to critical enzymes involved in cancer progression suggests their potential as therapeutic agents .

Case Study 1: Antimicrobial Evaluation

A study synthesized several thiazole derivatives and evaluated their antimicrobial activity. Among these compounds, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics against several strains .

CompoundMIC (μg/mL)Activity
Compound A32Effective against E. coli
Compound B16Effective against S. aureus

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, a series of benzothiazole derivatives were tested against MCF7 cell lines using the Sulforhodamine B assay. The results indicated that certain derivatives had IC50 values significantly lower than those of existing chemotherapeutics .

CompoundIC50 (μM)Activity
Compound X5.0Strong inhibition
Compound Y10.0Moderate inhibition

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to its analogs, 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, potentially enhancing its biological activity and therapeutic potential.

Biological Activity

2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H11FN2OS
  • Molecular Weight : 262.3 g/mol
  • CAS Number : 1461726-92-0

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Notably, compounds containing a benzothiazole core have been associated with several pharmacological effects:

  • GABA-A Receptor Modulation : Research indicates that derivatives similar to this compound can act as positive allosteric modulators (PAMs) of GABA-A receptors. These receptors are crucial for inhibitory neurotransmission in the central nervous system (CNS), suggesting potential applications in treating anxiety and epilepsy .
  • Antimicrobial Activity : Compounds with a benzothiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can effectively inhibit the growth of various bacterial and fungal strains . The presence of the fluorophenyl group may enhance these effects through increased lipophilicity and electron-withdrawing properties.
  • Anticancer Properties : Benzothiazole derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth . The exact pathways involved may vary depending on the specific structure and substituents present in the compound.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of compounds related to this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
GABA-A ModulationPositive allosteric modulation
AntimicrobialInhibition of bacterial growth (MIC values < 10 μg/mL)
AnticancerInduction of apoptosis in cancer cell lines

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving thiophenols and appropriate carbonyl compounds.
  • Introduction of the Fluorophenyl Group : This is commonly performed via nucleophilic substitution reactions.
  • Final Acetylation : The final step involves acetamide formation through reaction with acetic anhydride or acetyl chloride.

Properties

Molecular Formula

C15H15FN2OS

Molecular Weight

290.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C15H15FN2OS/c16-11-7-5-10(6-8-11)9-14(19)18-15-17-12-3-1-2-4-13(12)20-15/h5-8H,1-4,9H2,(H,17,18,19)

InChI Key

VQNQIZYHWXSSKG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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